molecular formula C12H19NO3 B13475533 tert-butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate, Mixture of diastereomers

tert-butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate, Mixture of diastereomers

Cat. No.: B13475533
M. Wt: 225.28 g/mol
InChI Key: KFDBVVGMELFDEU-UHFFFAOYSA-N
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Description

tert-Butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate, Mixture of diastereomers: is a complex organic compound characterized by its unique bicyclic structure

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

tert-butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-6-9(7-14)8-4-10(13)5-8/h7-10H,4-6H2,1-3H3

InChI Key

KFDBVVGMELFDEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2CC1C2)C=O

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate involves multiple steps, typically starting with the formation of the bicyclic core. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield of the compound .

Chemical Reactions Analysis

tert-Butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or hydroxyl groups. Common reagents include alkyl halides and amines.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .

Scientific Research Applications

tert-Butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into the active sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

tert-Butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of tert-butyl 4-formyl-2-azabicyclo[31

Biological Activity

Tert-butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate, a bicyclic compound characterized by its unique molecular structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C12H19NO3C_{12}H_{19}NO_3, with a molecular weight of approximately 225.284 g/mol. The structure features a bicyclic framework that includes a formyl group and a tert-butyl ester, which are critical for its biological interactions.

Structural Representation

PropertyValue
Molecular FormulaC₁₂H₁₉NO₃
Molecular Weight225.284 g/mol
SMILESO=CC12CC(C1)CCN2C(=O)OC(C)(C)C

Synthesis

The synthesis of tert-butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate typically involves the reaction of appropriate bicyclic amines with tert-butyl chloroformate in the presence of bases such as triethylamine and solvents like dichloromethane. This method allows for the formation of the desired ester bond while maintaining the integrity of the bicyclic structure.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The bicyclic structure may enhance binding affinity and specificity towards these targets.

Pharmacological Potential

Research indicates that compounds with similar structural features exhibit diverse pharmacological effects, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Neuropharmacological Effects : Its structural similarity to known neurotransmitter modulators suggests potential applications in neuropharmacology.

Case Studies and Research Findings

  • Antimicrobial Studies : A study conducted on structurally related compounds demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that tert-butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate may possess similar properties .
  • Enzyme Inhibition : In vitro assays have indicated that compounds with bicyclic structures can serve as effective inhibitors for enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmission .
  • Neuropharmacological Applications : Research into compounds resembling this structure has highlighted their potential as modulators for neurotransmitter systems, particularly in the treatment of neurodegenerative diseases .

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